1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide
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Overview
Description
1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide is a complex organic compound with a highly intricate molecular structure. It falls under the category of heterocyclic compounds, featuring an indazole core conjugated with a pyrrole and oxadiazole moiety, which makes it a subject of interest in medicinal chemistry for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions:
Formation of 1-methyl-1H-indazole: : Starting from commercially available 1-methylindazole, it undergoes a series of nitration and reduction reactions.
Synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole: : This involves the cyclization of a precursor involving amidoxime and carboxylic acid.
Coupling Reaction: : Finally, the two intermediate compounds are coupled using reagents like EDCI/HOBt in an appropriate solvent such as DMF.
Industrial Production Methods
For industrial-scale production, the focus would be on optimizing the yield and purity:
Utilizing high-purity starting materials.
Employing automated synthesizers for precise control over reaction parameters.
Implementing purification techniques like recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by agents like hydrogen peroxide or other peroxides.
Reduction: : Catalytic hydrogenation can reduce the compound under specific conditions.
Substitution: : Various electrophilic and nucleophilic substitution reactions are possible, given its heterocyclic nature.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Palladium on carbon, hydrazine.
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: : Ketones or carboxylic acids.
Reduction Products: : Amines or alcohols.
Substitution Products: : Varied depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is a valuable building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology
In biological research, it can be used to study enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine
Its medicinal applications could include the development of new pharmaceuticals targeting specific proteins or pathways.
Industry
In the industry, it can serve as an intermediate in the manufacture of specialized materials or chemicals.
Mechanism of Action
This compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors. It modulates the activity of these targets by either inhibiting or activating them. The exact pathways depend on the specific biological or chemical system being studied.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indazole
3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide
Uniqueness
What sets this compound apart is the unique combination of indazole, pyrrole, and oxadiazole rings, which contribute to its distinct chemical and biological properties. This combination makes it a unique candidate for drug development and other scientific research applications.
Properties
IUPAC Name |
1-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-22-9-5-8-13(22)16-19-14(25-21-16)10-18-17(24)15-11-6-3-4-7-12(11)23(2)20-15/h3-9H,10H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIXAHQGPJVMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NN(C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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